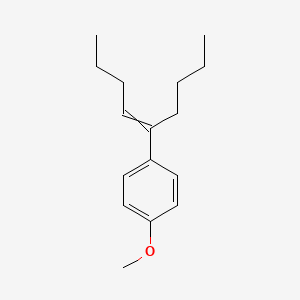
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is an organotellurium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of a suitable dihalide with sodium telluride.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halide.
Alkyne Addition: The alkyne group can be added through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Hydroxylation: The hydroxyl group can be introduced via a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Organotellurium compounds have shown potential as antioxidants and enzyme inhibitors.
Medicine: Research is ongoing into the potential use of organotellurium compounds in drug development, particularly for their anticancer and antimicrobial properties.
Industry: These compounds can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol involves its interaction with molecular targets and pathways. The tellurium atom can interact with biological molecules, potentially inhibiting enzymes or modulating redox reactions. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-(5-Phenyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a phenyl group instead of a butyl group.
1-(5-Methyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-(5-Ethyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
920977-20-4 |
|---|---|
Molecular Formula |
C14H20OTe |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(5-butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C14H20OTe/c1-4-6-7-12-8-9-13(16-12)10-11-14(3,15)5-2/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
CHLNQYWXIDGXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
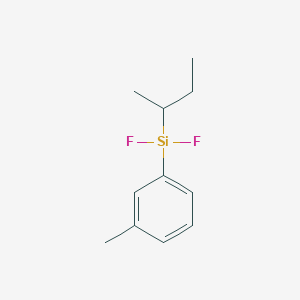
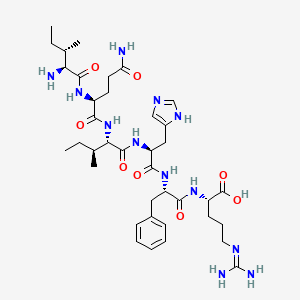

![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
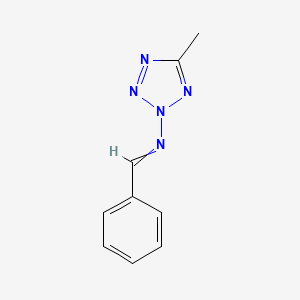
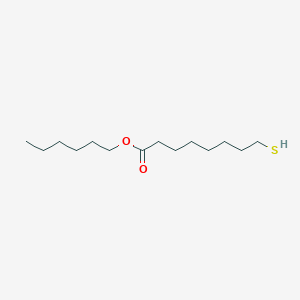
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
